molecular formula C10H14N4 B13065171 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13065171
M. Wt: 190.25 g/mol
InChI Key: YOONREHDPPMGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine (CAS: 1694733-06-6) is a tetrahydropyrimidine derivative featuring a 3-aminophenyl substituent at the 6-position of the pyrimidine ring. Its synthesis likely involves multi-step routes similar to related analogs, including protection/deprotection strategies and guanidinylation reactions .

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

6-(3-aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C10H14N4/c11-8-3-1-2-7(6-8)9-4-5-13-10(12)14-9/h1-3,6,9H,4-5,11H2,(H3,12,13,14)

InChI Key

YOONREHDPPMGCY-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C2=CC(=CC=C2)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminobenzaldehyde with guanidine under acidic conditions to form the desired tetrahydropyrimidine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aminophenyl group can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The 3-aminophenyl substituent distinguishes this compound from other tetrahydropyrimidine derivatives. Key structural analogs include:

Compound Name Substituent at 6-Position Molecular Weight Key Features Reference CAS
6-(3-Aminophenyl)-1,4,5,6-tetrahydropyrimidin-2-amine 3-Aminophenyl ~191.25* Enhanced H-bonding potential 1694733-06-6
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine 3-Methylphenyl 189.26 Hydrophobic, reduced polarity 1699790-24-3
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine Piperidin-3-yl 182.27 Basic amine, improved solubility 1343278-42-1
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine Trifluoromethyl 240.05 (HCl salt) Electron-withdrawing, metabolic stability 760214-90-2

*Estimated based on molecular formula C₁₁H₁₅N₃.

Key Observations :

  • The 3-aminophenyl group introduces hydrogen-bonding capabilities, which may enhance receptor binding compared to the hydrophobic 3-methylphenyl analog .
  • Trifluoromethyl derivatives (e.g., CAS 760214-90-2) exhibit increased metabolic stability due to the electron-withdrawing nature of the CF₃ group .

Pharmacological Activity

Histamine Receptor Interactions
  • The 3-aminophenyl analog may share similar binding motifs but lacks the imidazole moiety critical for H₂ activity.
  • The 3-aminophenyl variant’s primary amine could target different receptor subtypes or signaling pathways.
Therapeutic Potential
  • Bronchodilation : The 4-methoxybenzyl analog showed a bronchorelaxant effect at 10⁻⁶ M concentration , suggesting that substituents on the tetrahydropyrimidine core influence efficacy.
  • Antimicrobial Activity : Fluorinated derivatives (e.g., trifluoromethyl) are often explored for antimicrobial applications due to enhanced membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.